3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide
Description
3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide is a halogenated aromatic compound featuring a phenacyl bromide core substituted with chlorine atoms at the 3' and 4' positions and a difluoromethoxy group at the 5' position. This compound is structurally distinct due to its electron-withdrawing substituents (Cl and OCF₂H), which enhance its electrophilicity, making it a reactive intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in nucleophilic substitution reactions to generate heterocycles or functionalized aromatic systems .
Properties
IUPAC Name |
2-bromo-1-[3,4-dichloro-5-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)4-1-5(11)8(12)7(2-4)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZMYGZORRUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and synthetic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phenacyl moiety with halogen substitutions that enhance its reactivity and potential pharmacological properties. The molecular formula is characterized by the presence of chlorine and bromine atoms, along with a difluoromethoxy group, which may contribute to its lipophilicity and bioavailability.
The biological activity of this compound primarily involves its interaction with nucleophilic sites on biomolecules. It acts as an electrophile, forming covalent bonds that can alter the structure and function of target molecules. Such interactions are crucial for understanding its therapeutic potential against various diseases, particularly cancer.
Anticancer Properties
Research indicates that phenacyl derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. The following table summarizes findings from studies evaluating the compound's efficacy against different cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 12.7 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 10.5 | Disruption of mitochondrial function |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms.
Case Studies
- In Vitro Studies : A study published in the Global Journal of Science Frontier Research evaluated several newly synthesized phenacyl derivatives for their cytotoxic activity against HepG2, HT-29, and MCF-7 cell lines using the MTT assay. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Another study investigated the mechanism behind the anticancer effects of halogenated phenacyl derivatives. It was found that these compounds could activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . This mechanism underscores the importance of structural modifications in enhancing biological activity.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of halogen substituents and functional groups that enhance biological activity. The presence of the difluoromethoxy group is particularly noteworthy as it may improve the compound's interaction with biological targets due to increased lipophilicity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Properties
| Compound | Substituents | Electronic Effects | Reactivity in SN₂ Reactions |
|---|---|---|---|
| Phenacyl bromide | None | Neutral | Moderate |
| 4-Chlorophenacyl bromide | 4-Cl | Electron-withdrawing | High |
| 4-Methoxyphenacyl bromide | 4-OCH₃ | Electron-donating | Low |
| p-Nitrophenacyl chloride | 4-NO₂ | Strong electron-withdrawing | Very High |
| Target compound | 3',4'-Cl; 5'-OCHF₂ | Strong electron-withdrawing | Very High |
The target compound’s dichloro and difluoromethoxy groups synergistically enhance electrophilicity at the carbonyl carbon, surpassing 4-chlorophenacyl bromide but aligning with p-nitrophenacyl chloride in reactivity .
Table 2: Comparative Molluscicidal and Antimicrobial Efficacy
The target compound’s dichloro groups may improve lipophilicity, enhancing membrane penetration and antimicrobial potency compared to simpler derivatives. p-Nitrophenacyl chloride’s superior molluscicidal activity highlights the role of nitro groups, but the target’s OCF₂H group could offer a balance between stability and reactivity .
Practical Considerations
- Stability: Phenacyl bromides with electron-withdrawing groups (e.g., Cl, NO₂) are prone to hydrolysis but stable in anhydrous conditions. The difluoromethoxy group in the target compound may reduce hygroscopicity compared to trifluoromethoxy analogs .
- Lachrymatory Activity : Simple phenacyl bromides are irritants, but bulkier substituents (e.g., OCF₂H) may mitigate this effect .
- Cost: Halogenated phenacyl bromides are costlier than non-halogenated variants. The target compound’s synthesis likely requires multi-step halogenation, increasing production complexity .
Preparation Methods
Synthetic Route Overview
The synthesis of 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide generally proceeds through the following key steps:
Step 1: Preparation of the Halogenated Acetophenone Precursor
Starting from an appropriately substituted dichlorinated acetophenone (e.g., 3,4-dichloroacetophenone), the aromatic ring is functionalized to introduce the difluoromethoxy group.Step 2: Introduction of the Difluoromethoxy Group
The difluoromethoxy substituent (-OCF₂H) is introduced via nucleophilic substitution reactions, typically using difluoromethyl ether reagents or difluoromethylating agents under basic conditions.Step 3: Bromination of the Phenacyl Side Chain
The final step involves bromination at the α-position of the ketone to form the phenacyl bromide, using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).
Detailed Preparation Methods
| Step | Reaction | Reagents & Conditions | Notes & Optimization |
|---|---|---|---|
| 1 | Halogenated Acetophenone Synthesis | Commercially available 3,4-dichloroacetophenone or prepared via electrophilic chlorination of acetophenone derivatives | Purity of starting material critical for downstream reactions |
| 2 | Difluoromethoxylation | Reaction of 3,4-dichloroacetophenone with difluoromethyl ether or difluoromethylating agents in presence of a base (e.g., potassium carbonate) in aprotic solvents (e.g., acetonitrile) | Nucleophilic substitution favored at 5' position; temperature control (20–60°C) improves yield; reaction time 4–12 hours |
| 3 | Bromination of Phenacyl Group | Bromination using Br₂ or NBS in solvents like dichloromethane or carbon tetrachloride under reflux or controlled temperature (60–80°C) | Stoichiometric excess of brominating agent ensures complete α-bromination; reaction time 6–12 hours; purification by recrystallization or column chromatography |
Reaction Mechanisms and Parameters
Difluoromethoxylation:
The difluoromethoxy group is introduced via nucleophilic substitution on an activated aromatic ring or acetophenone derivative. The base deprotonates the phenolic hydroxyl or activates the aromatic ring, enabling nucleophilic attack by difluoromethyl species.Bromination:
The α-position of the ketone is brominated via electrophilic substitution. The bromine atom acts as an electrophile, and the enol or enolate form of the acetophenone intermediate facilitates substitution. The presence of electron-withdrawing chlorine and difluoromethoxy groups increases the electrophilicity of the α-carbon, enhancing bromination efficiency.
Industrial Production Considerations
Industrial synthesis mirrors laboratory methods but incorporates process intensification techniques:
- Use of continuous flow reactors for controlled bromination to improve safety and reproducibility.
- Automated reagent dosing to maintain stoichiometric balance and avoid overbromination.
- Optimized purification protocols including crystallization and solvent recovery to maximize yield and purity.
Purification and Characterization
Purification:
Typically achieved by recrystallization from ethanol/water mixtures or chromatographic techniques using silica gel with hexane/ethyl acetate gradients.Characterization:
Confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to verify the presence of chlorine, bromine, and difluoromethoxy groups.
Summary Table of Preparation Conditions
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature (Difluoromethoxylation) | 20–60°C | Higher temps increase reaction rate but may reduce selectivity |
| Reaction Time (Difluoromethoxylation) | 4–12 hours | Longer times improve conversion but risk side reactions |
| Brominating Agent | Br₂ or NBS | NBS offers milder conditions and better selectivity |
| Bromination Temperature | 60–80°C | Optimal for α-bromination without degradation |
| Solvents | Acetonitrile, dichloromethane | Aprotic solvents favor nucleophilic substitution and bromination |
| Purification Method | Recrystallization, chromatography | Essential for removing unreacted starting materials and side products |
Research Findings and Notes
- The presence of chlorine atoms and the difluoromethoxy group significantly enhances electrophilicity at the α-carbon, facilitating efficient bromination and subsequent nucleophilic substitution reactions.
- Comparative studies with analogs lacking difluoromethoxy groups show reduced stability and reactivity, highlighting the importance of this substituent for compound performance.
- Bromination under controlled conditions using N-bromosuccinimide provides better selectivity and yield compared to elemental bromine, reducing side reactions and overbromination.
- Purification by recrystallization from ethanol/water mixtures achieves high purity suitable for further synthetic applications.
- Industrial scale synthesis employs continuous flow technologies to improve safety and consistency of bromination steps.
Q & A
Basic Research Question
Q. Methods and Parameters :
-
Friedel-Crafts Bromination :
-
Catalyst loading (AlCl₃ enhances reaction efficiency; absence leads to incomplete bromination) .
-
Solvent choice (ether preferred for stabilizing intermediates; other solvents like acetic acid or CS₂ may alter reaction kinetics) .
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Workup: Petroleum ether-water washes to remove impurities and stabilize crystalline product .
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Metal-Free C-H Bromination :
- Procedure : Direct bromination of aromatic C-H bonds using N-bromosuccinimide (NBS) in acetone, facilitated by DBU (1,8-diazabicycloundec-7-ene) .
- Key Parameters :
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Solvent polarity (acetone optimizes nucleophilic attack).
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Temperature (room temperature avoids side reactions).
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Catalyst role (DBU promotes bromide displacement without metal residues) .
Q. Yield Optimization :
- Friedel-Crafts : ~80% yield (inferred from procedural notes) .
- Metal-Free : 82% yield reported for simpler phenacyl bromides .
How can researchers optimize reaction conditions to manage competing substitution patterns when introducing multiple halogen groups (Cl, F) on the aromatic ring during synthesis?
Advanced Research Question
Q. Challenges :
- Regioselectivity conflicts due to electron-withdrawing groups (e.g., -Cl, -OCHF₂) directing bromination to specific positions.
- Steric hindrance from bulky substituents affecting reaction pathways.
Q. Strategies :
Q. Data-Driven Insights :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution rates for -Cl introduction .
- Temperature Control : Lower temperatures (-10°C to 0°C) minimize decomposition of sensitive intermediates like difluoromethoxy derivatives .
What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Basic Research Question
Q. Key Techniques :
Q. Purity Assessment :
- HPLC : Use C18 columns with acetonitrile-water gradients to separate positional isomers .
- Melting Point : Sharp melting range (e.g., 112–114°C) indicates high crystallinity .
What safety protocols are essential when handling this compound given its lachrymatory and irritant properties?
Basic Research Question
Q. Critical Measures :
- Personal Protective Equipment (PPE) :
- Ventilation : Use fume hoods with ≥100 fpm face velocity to prevent vapor inhalation .
- Spill Management :
- Neutralize spills with sodium bicarbonate and collect using non-sparking tools .
- Avoid water to prevent exothermic reactions with residual AlCl₃ .
Q. Emergency Protocols :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
How do solvent polarity and catalyst selection impact the efficiency of C-H bromination strategies for synthesizing halogenated phenacyl bromide derivatives?
Advanced Research Question
Q. Mechanistic Insights :
Q. Catalyst Comparison :
| Catalyst | Role | Efficiency | Drawbacks | Reference |
|---|---|---|---|---|
| AlCl₃ | Lewis acid (activates Br₂) | High | Moisture-sensitive | |
| NBS/DBU | Bromine source/base | Moderate | Limited to activated C-H | |
| FeCl₃ | Radical initiator | Low | Byproduct formation |
Q. Optimization Example :
- NBS/DBU in Acetone : 82% yield for phenacyl bromide derivatives due to synergistic base-bromide interactions .
What mechanistic insights explain the formation of byproducts like dehalogenated species or ether cleavage products during the synthesis of polyhalogenated phenacyl bromides?
Advanced Research Question
Q. Byproduct Pathways :
- Dehalogenation :
- Ether Cleavage :
Q. Analytical Validation :
- GC-MS : Detect volatile byproducts (e.g., CHF₂Br) .
- TLC Monitoring : Identify early-stage intermediates to halt reactions before decomposition .
In multi-step syntheses involving this compound, how can researchers design orthogonal protecting group strategies to preserve functional group integrity?
Advanced Research Question
Q. Strategy Design :
Q. Case Study :
- Intermediate Stability : Acetyl groups remain intact during AlCl₃-mediated bromination but hydrolyze selectively in basic methanol .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
